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CAS No.: 1235-74-1

Cat. No.: S1524647

Get Quote

The table below summarizes the core chemical identification data for MDHA.

Property Description

Systematic Name Methyl 13-isopropylpodocarpa-8,11,13-trien-15-oate [1]

CAS Registry
Number

1235-74-1 [2] [1]

Molecular
Formula

C₂₁H₃₀O₂ [2] [1]

Molecular Weight 314.46 g/mol [2] [1]

Chemical
Structure

Methyl ester of dehydroabietic acid; a tricyclic diterpenoid with an aromatic ring C
and a C13 isopropyl group [2] [3] [4].

Documented Bioactivities and Mechanisms

MDHA and its parent compound, Dehydroabietic Acid (DHA), exhibit a range of biological activities

relevant to therapeutic development.

Anti-inflammatory and Immunomodulatory Effects
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The most well-defined mechanism of action for this compound class is the suppression of inflammatory

responses. The following diagram illustrates the key anti-inflammatory signaling pathways that DHA targets,

leading to the downstream effects that MDHA is also expected to influence.
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Summary of DHA's anti-inflammatory mechanism via Src/Syk/TAK1 inhibition.
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Research demonstrates that DHA, the primary analogue of MDHA, exerts anti-inflammatory effects by

targeting key kinases in immune signaling pathways. It suppresses NF-κB signaling by inhibiting Src and

Syk kinases, and dampens AP-1 signaling by targeting TAK1 [5]. This leads to reduced production of

inflammatory mediators like Nitric Oxide (NO), TNF-α, IL-6, and IL-12 [5] [6]. One study specifically

showed that MDHA counters high-fat diet-induced insulin resistance and hepatic steatosis in mice, likely

by modulating PPAR signaling, indicating a potential application for metabolic disorders [1].

Antimicrobial Properties

Studies on bark extracts containing MDHA have reported antimicrobial activity [1]. Furthermore, various

synthetic derivatives of DHA have shown significant efficacy against a range of Gram-positive bacteria and

fungi [7]. The quantitative data for some potent derivatives is shown below.

Derivative
Type/Example

Test Organism Reported Activity (MIC) Citation

MDHA (in extract) Various Bacteria & Fungi Demonstrates antimicrobial
properties

[1]

Derivative 5 Staphylococcus aureus 2 μg/mL [7]

Derivative 8 Methicillin-Resistant S. aureus
(MRSA)

3.9 μg/mL [7]

Derivative 9 S. aureus Newman 0.39–0.78 μg/mL [7]

Pyrrolidine-derived
(4)

Candida albicans & Cryptococcus
neoformans

Growth inhibition (low
hemolytic capacity)

[7]

Anticancer Potential

While direct data on MDHA is limited, the DHA scaffold shows promise in oncology. DHA oxime

derivatives have been shown to halt the growth of human pancreatic cancer cells (Aspc-1) in the G1 phase

of the cell cycle. This effect is associated with the upregulation of p27 and downregulation of cyclin D1
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[8]. Other DHA derivatives have demonstrated cytotoxic and pro-apoptotic effects on various cancer cell

lines, including liver and gastric cancers [7].

Experimental Protocols for Key Assays

For researchers aiming to validate and build upon these findings, here are summaries of key experimental

methodologies from the literature.

Protocol 1: Evaluating Anti-inflammatory Activity in
Macrophages

This protocol measures the inhibition of nitric oxide (NO) production, a key inflammatory mediator [5].

Cell Culture: Use the RAW264.7 murine macrophage cell line.
Stimulation & Treatment: Stimulate cells with LPS (e.g., 100 ng/mL) to induce inflammation. Co-

treat with the test compound (e.g., DHA/MDHA derivatives) across a concentration range (e.g., 0-100
μM). A positive control like Dexamethasone is recommended.

Viability Assay: Perform a parallel MTT assay or similar to ensure the observed effects are not due
to cytotoxicity.

NO Quantification: After an incubation period (e.g., 18-24 hours), collect culture supernatants.
Measure nitrite accumulation (a stable product of NO) using the Griess reaction.

Downstream Analysis: To investigate mechanism, analyze gene expression via RT-PCR (for iNOS,
TNF-α) or protein levels via Western Blot for signaling proteins (p-IKK, p-IκBα, p-Src) and cytokines.

Protocol 2: Assessing Cytotoxic/Antiproliferative Activity

This standard protocol determines a compound's effect on cell growth and viability [8].

Cell Seeding: Plate cancer cell lines (e.g., Aspc-1 pancreatic cancer, HeLa, Jurkat) in 96-well plates

at a standardized density.
Compound Treatment: Treat cells with the test compound at various concentrations. Include a

vehicle control and a positive control (e.g., a known chemotherapeutic).
Incubation & Detection: Incubate for a set period (e.g., 48-72 hours). Add MTT reagent (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for 2-4 hours. The MTT is reduced to purple
formazan by metabolically active cells.
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Analysis: Solubilize the formazan crystals and measure the absorbance. The IC₅₀ value
(concentration that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Research Outlook and Derivative Development

The current research highlights several promising future directions:

Semisynthetic Derivatives: Modifying the DHA/MDHA scaffold, particularly by introducing nitrogen
heterocycles (e.g., pyridyl groups) or creating oxime derivatives, has proven effective in enhancing
anti-proliferative and anti-inflammatory potency [8] [6].

Immunomodulatory Focus: The ability of DHA derivatives to interfere with the maturation and
function of Dendritic Cells (DCs) presents a compelling avenue for developing new treatments for

chronic inflammatory and autoimmune diseases [6].
Target Identification: While kinases like Src, Syk, and TAK1 are known targets [5], further target

deconvolution studies, such as kinase profiling, could reveal additional mechanisms and opportunities
for selective drug design [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Chemical Profile of Methyl Dehydroabietic Acid]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b1524647#dehydroabietic-

acid-methyl-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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